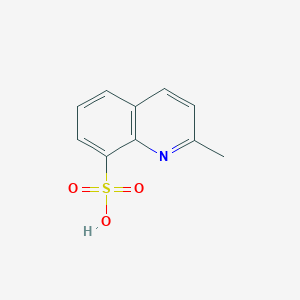

2-Methylquinoline-8-sulfonic acid

Vue d'ensemble

Description

NCX-1022 est un dérivé de l'hydrocortisone libérant de l'oxyde nitrique. Il est conçu pour avoir une activité anti-inflammatoire puissante combinée à un profil d'innocuité et de tolérance considérablement amélioré. Ce composé est particulièrement connu pour l'absence de blanchiment de la peau après une utilisation répétée, ce qui en fait un candidat prometteur pour le traitement des affections cutanées inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du NCX-1022 implique la modification de l'hydrocortisone pour incorporer une fraction libérant de l'oxyde nitrique. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et ne sont pas largement divulguées dans la littérature publique. l'approche générale consiste à modifier chimiquement la structure de l'hydrocortisone pour y fixer le groupe libérant de l'oxyde nitrique .

Méthodes de production industrielle : Les méthodes de production industrielle du NCX-1022 ne sont pas décrites en détail dans les sources publiques. Généralement, ces composés sont produits dans des environnements contrôlés, conformément aux bonnes pratiques de fabrication (BPF), afin de garantir la pureté et la cohérence. Le processus implique probablement plusieurs étapes de synthèse chimique, de purification et de contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions : NCX-1022 subit diverses réactions chimiques, notamment :

Oxydation : La fraction libérant de l'oxyde nitrique peut subir des réactions d'oxydation.

Réduction : La partie hydrocortisone de la molécule peut participer à des réactions de réduction.

Substitution : Les groupes fonctionnels sur la structure de l'hydrocortisone peuvent être substitués par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de NCX-1022, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

NCX-1022 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de libération de l'oxyde nitrique.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire impliquant l'oxyde nitrique.

Médecine : Exploré pour son potentiel dans le traitement des affections cutanées inflammatoires telles que l'eczéma et la dermatite.

5. Mécanisme d'action

NCX-1022 exerce ses effets par la libération d'oxyde nitrique, qui a de puissantes propriétés anti-inflammatoires. L'oxyde nitrique libéré par NCX-1022 inhibe l'adhésion des leucocytes à l'endothélium, réduisant ainsi l'inflammation. De plus, il module les événements précoces de l'inflammation cutanée en recrutant des leucocytes sur le site de l'inflammation .

Composés similaires :

NCX-125 : Un autre composé libérant de l'oxyde nitrique utilisé dans le traitement du glaucome.

Hydrocortisone : Le composé parent de NCX-1022, largement utilisé comme agent anti-inflammatoire.

Comparaison :

NCX-1022 par rapport à l'hydrocortisone : NCX-1022 a un profil d'innocuité considérablement amélioré, notamment en termes de réduction du blanchiment de la peau et d'amélioration des effets anti-inflammatoires.

NCX-1022 par rapport à NCX-125 : Bien que les deux composés libèrent de l'oxyde nitrique, NCX-1022 est principalement utilisé pour les affections cutanées, tandis que NCX-125 est utilisé pour les affections oculaires.

NCX-1022 se distingue par son double effet de libération d'hydrocortisone et d'oxyde nitrique, offrant des effets anti-inflammatoires améliorés avec une sécurité et une tolérance améliorées .

Applications De Recherche Scientifique

Analytical Chemistry

MQSA is widely used as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions. This property is particularly useful in:

- Metal Ion Detection : MQSA can serve as a chelating agent, facilitating the detection and quantification of metal ions in environmental samples.

- Fluorescent Probes : Its fluorescent properties allow it to be utilized in biochemical assays for tracking biological processes and interactions.

Pharmaceuticals

Research indicates that MQSA exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that MQSA can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Compounds with similar quinoline structures have demonstrated anticancer activities against multiple cancer cell lines. MQSA's potential as an anticancer agent is under investigation, particularly concerning its role in overcoming multidrug resistance (MDR) in cancer cells .

Biochemistry

In biochemistry, MQSA plays a role in studying enzyme interactions and metabolic pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, influencing various metabolic processes.

- Biological Assays : Its enhanced solubility aids in the design of assays aimed at understanding biological interactions at the molecular level.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of MQSA:

- Antimicrobial Activity : A study demonstrated that MQSA exhibits inhibitory effects against specific bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Research : Research on derivatives of quinoline structures has shown promising results against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). These studies indicate that modifications to the quinoline structure can enhance anticancer efficacy .

- Metal Chelation Studies : Investigations into the chelation abilities of MQSA reveal its effectiveness in binding metal ions, which is crucial for both environmental monitoring and biomedical applications.

Mécanisme D'action

NCX-1022 exerts its effects through the release of nitric oxide, which has potent anti-inflammatory properties. The nitric oxide released from NCX-1022 inhibits leukocyte adhesion to the endothelium, reducing inflammation. Additionally, it modulates early events of skin inflammation by recruiting leukocytes to the site of inflammation .

Comparaison Avec Des Composés Similaires

NCX-125: Another nitric oxide-releasing compound used in glaucoma treatment.

Hydrocortisone: The parent compound of NCX-1022, widely used as an anti-inflammatory agent.

Comparison:

NCX-1022 vs. Hydrocortisone: NCX-1022 has a significantly improved safety profile, particularly in terms of reduced skin blanching and enhanced anti-inflammatory effects.

NCX-1022 vs. NCX-125: While both compounds release nitric oxide, NCX-1022 is primarily used for skin conditions, whereas NCX-125 is used for ocular conditions.

NCX-1022 stands out due to its dual action of hydrocortisone and nitric oxide release, providing enhanced anti-inflammatory effects with improved safety and tolerability .

Activité Biologique

2-Methylquinoline-8-sulfonic acid (MQSA) is a sulfonic acid derivative of 2-methylquinoline, characterized by its unique bicyclic structure, which includes a benzene ring fused to a pyridine ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of MQSA, supported by data tables and recent research findings.

- Chemical Formula : C₁₀H₉NO₃S

- Molecular Weight : 219.25 g/mol

- Structure : Contains a methyl group at position 2 and a sulfonic acid group (-SO₃H) at position 8.

1. Antimicrobial Activity

Research indicates that MQSA exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 mg/mL |

| Escherichia coli | 50 mg/mL |

These results highlight MQSA's potential as an antibacterial agent, particularly against Gram-positive bacteria .

2. Anticancer Activity

MQSA has also been studied for its anticancer effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including neuroblastoma.

| Cell Line | IC50 (µM) |

|---|---|

| SH-SY5Y (neuroblastoma) | 25 |

| HeLa (cervical cancer) | 30 |

The compound's mechanism of action may involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MQSA has been reported to possess anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential utility in treating inflammatory diseases .

The biological activity of MQSA is largely attributed to its ability to interact with various biological targets:

- Enzymatic Inhibition : MQSA acts as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Chelating Properties : The sulfonic acid group enhances the compound's solubility and allows it to chelate metal ions, which may be involved in its biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MQSA against Staphylococcus aureus and Candida albicans. The results indicated that MQSA not only inhibited bacterial growth but also exhibited antifungal activity, making it suitable for applications in wound healing materials .

Case Study 2: Anticancer Potential

In another investigation, MQSA was tested on human cervical HeLa tumor cells. The findings revealed that MQSA significantly reduced cell viability by inducing apoptosis through mitochondrial pathways .

Propriétés

IUPAC Name |

2-methylquinoline-8-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBMDUMZTUVHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589593 | |

| Record name | 2-Methylquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-38-7 | |

| Record name | Quinaldine-8-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146257387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylquinoline-8-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINALDINE-8-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31B61QBB1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.